molecular formula C21H23BrF2N2O2 B2629655 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106769-75-8

3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No. B2629655
M. Wt: 453.328
InChI Key: WVVMTQHFOOKPOL-UHFFFAOYSA-M
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Description

The compound is a complex organic molecule with several functional groups. It contains an imidazopyridinium core, which is a type of heterocyclic compound . The presence of the difluoromethoxy group attached to a phenyl ring suggests that it might have interesting electronic properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography could provide detailed information about its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The imidazopyridinium ring might participate in various reactions, and the difluoromethoxy group could influence its electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Structural Studies and Molecular Interactions

The compound 3-hydroxy-3-phenyl-pyrido[2,1-c][1,4]dihydrooxazinium bromide, structurally similar to the queried chemical, has been analyzed through X-ray diffraction, FTIR spectra, and B3LYP calculations. The compound exists in equilibrium mixtures in DMSO and D2O solutions, and its NMR chemical shifts correlate well with calculated magnetic isotropic shielding tensors, indicating specific molecular interactions and structural stability (Szafran et al., 2006).

Derivatives and Synthesis

N-Heterocyclic Carbene (NHC) Derivatives and Coordination Chemistry

1,3-Di(benzyloxy)imidazolium bromide and its derivatives have been synthesized and their crystal structures determined. These derivatives show potential in forming carbene complexes with different metals, indicating applications in coordination chemistry and material science (Laus et al., 2010).

Photophysical Properties and Sensing Applications

Fluorescence and Sensing Applications

3-Hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives have been synthesized and evaluated for fluorescence emission. The hydroxymethyl group acts as an enhancer of fluorescence intensity, suggesting these compounds' utility in biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Synthesis and Medicinal Chemistry Applications

Synthesis and Reactivity

Various 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives have been synthesized via a three-component reaction. This method indicates the versatility of the core structure in generating novel compounds potentially useful in medicinal chemistry and drug design (Ghandi et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity, or investigating its physical properties .

properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N2O2.BrH/c1-15-5-4-6-17(13-15)24-14-21(26,25-12-3-2-7-19(24)25)16-8-10-18(11-9-16)27-20(22)23;/h4-6,8-11,13,20,26H,2-3,7,12,14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVMTQHFOOKPOL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)OC(F)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

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